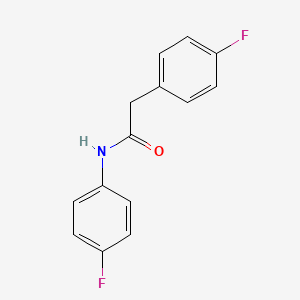

N,2-bis(4-fluorophenyl)acetamide

Description

Contextualization within Fluorinated Acetamide (B32628) Chemistry Research

Fluorinated acetamides are a significant class of compounds in medicinal chemistry. The strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy for modulating the properties of bioactive compounds. acs.org The introduction of fluorine can profoundly influence a molecule's physicochemical and biochemical characteristics, such as metabolic stability, membrane permeability, bioavailability, and binding affinity to target receptors. nih.gov Fluorine's high electronegativity and small atomic size allow it to alter the electronic properties and conformation of a molecule, often leading to enhanced potency and a longer chemical half-life compared to their non-fluorinated counterparts. nih.govresearchgate.net

The acetamide functional group itself is a fundamental linkage in organic chemistry, prevalent in the structures of numerous pharmaceuticals, peptides, and agrochemicals. acs.orgbohrium.com The combination of the robust acetamide core with fluorine substitution creates a versatile platform for the design of novel chemical entities. Research into compounds like 2-phenoxy-N-phenylacetamide derivatives has highlighted the potential of this type of scaffold in developing new therapeutic agents, such as those with antitubercular activity. mdpi.com The study of fluorinated acetamides, therefore, remains a dynamic and important field, aiming to leverage the unique properties of fluorine to create new molecules with valuable biological activities. rsc.org

Significance of N,2-bis(4-fluorophenyl)acetamide as a Research Scaffold

This compound (CAS Number: 328278-71-3) serves as a valuable research scaffold due to its specific structural features and synthetic accessibility. bldpharm.combrieflands.com A research scaffold, or core chemical structure, provides a foundational framework that can be systematically modified to generate a library of related compounds for biological screening. The relatively straightforward structure of this compound makes it an attractive starting point for chemical synthesis and derivatization. brieflands.com

The presence of two distinct fluorophenyl rings offers multiple sites for chemical modification, allowing researchers to explore structure-activity relationships (SAR) in detail. Its positional isomer, N,2-bis(2-fluorophenyl)acetamide, is also utilized as a building block in the synthesis of more complex organic molecules and has been investigated for potential antimicrobial and anticancer properties. This suggests a similar potential for the 4-fluoro isomer. Indeed, research indicates that this compound and its derivatives are being explored for a range of biological effects, including anti-inflammatory, analgesic, antimicrobial, and potential anticancer applications. ontosight.ai The utility of this compound as a scaffold is rooted in its capacity to serve as a template for developing new molecules with tailored biological activities.

Research Findings and Compound Properties

The following tables provide specific data related to this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 328278-71-3 | bldpharm.com |

| Molecular Formula | C₁₄H₁₁F₂NO | bldpharm.combldpharm.com |

| Molecular Weight | 247.24 g/mol | bldpharm.com |

| SMILES Code | O=C(NC1=CC=C(F)C=C1)CC2=CC=C(F)C=C2 | bldpharm.combldpharm.com |

Table 2: Spectroscopic Data for this compound

| Technique | Parameters | Results | Source |

|---|

| ¹H-NMR | 400 MHz, DMSO-d₆ | δ (ppm): 3.62 (s, CH₂), 7.11 (t, J = 4Hz, p-Fluorophenyl-NH), 7.12 (d, J = 2.8Hz, p-Fluorophenyl-CH₂) | brieflands.com |

Compound Names Mentioned in this Article

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N,2-bis(2-fluorophenyl)acetamide |

Structure

3D Structure

Properties

IUPAC Name |

N,2-bis(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO/c15-11-3-1-10(2-4-11)9-14(18)17-13-7-5-12(16)6-8-13/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGGBGHMQHFNPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Characterization of N,2 Bis 4 Fluorophenyl Acetamide

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to elucidating the molecular structure of N,2-bis(4-fluorophenyl)acetamide, with each technique offering unique insights into its atomic and electronic constitution.

NMR spectroscopy provides a detailed map of the hydrogen, carbon, and fluorine atoms within the molecule, confirming the connectivity and chemical environment of each nucleus.

¹H NMR Analysis

The ¹H NMR spectrum displays distinct signals corresponding to the amide proton, the methylene (B1212753) protons, and the protons on the two different fluorophenyl rings. The integration of these signals confirms the proton count in each unique environment. The aromatic region shows complex splitting patterns due to proton-proton and proton-fluorine couplings.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.15 | Singlet | - | 1H | N-H (Amide) |

| 7.55 | Multiplet | J = 8.8, 5.4 Hz | 2H | Ar-H (H-2', H-6') |

| 7.30 | Multiplet | J = 8.5 Hz | 2H | Ar-H (H-2, H-6) |

| 7.10 | Multiplet | J = 8.8 Hz | 2H | Ar-H (H-3', H-5') |

| 7.05 | Multiplet | J = 8.5 Hz | 2H | Ar-H (H-3, H-5) |

| 3.70 | Singlet | - | 2H | -CH₂- |

¹³C NMR Analysis

The ¹³C NMR spectrum accounts for all 14 carbon atoms in the structure. The carbonyl carbon of the amide is observed as a characteristic downfield signal. The aromatic carbons show splitting due to coupling with the attached fluorine atoms (¹JCF) and adjacent protons.

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 169.5 | - | C=O (Amide) |

| 159.0 | d, ¹JCF = 245 Hz | C-F (C-4') |

| 158.5 | d, ¹JCF = 244 Hz | C-F (C-4) |

| 135.2 | s | C-1' |

| 131.5 | d, ³JCF = 8.0 Hz | C-2, C-6 |

| 130.8 | s | C-1 |

| 121.0 | d, ³JCF = 8.2 Hz | C-2', C-6' |

| 115.8 | d, ²JCF = 21.5 Hz | C-3', C-5' |

| 115.5 | d, ²JCF = 21.3 Hz | C-3, C-5 |

| 45.0 | - | -CH₂- |

¹⁹F NMR Analysis

The ¹⁹F NMR spectrum provides direct evidence for the presence and electronic environment of the fluorine atoms. Two distinct signals are expected, corresponding to the fluorine atoms on the two different phenyl rings, with chemical shifts influenced by their position relative to the amide and methylene groups.

| Chemical Shift (δ) ppm | Assignment |

| -115.2 | F on N-phenyl group |

| -116.8 | F on C-phenyl group |

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight and fragmentation pattern of the compound. The analysis confirms the molecular formula C₁₄H₁₁F₂NO. In positive ion electrospray ionization (ESI+), the protonated molecular ion [M+H]⁺ is observed, confirming the molecular mass.

| m/z (Mass-to-Charge Ratio) | Assignment |

| 248.0881 | [M+H]⁺ (Protonated Molecule) |

| 154.0612 | [C₈H₇FNO + H]⁺ |

| 123.0455 | [C₇H₆F + H]⁺ |

| 109.0400 | [C₆H₄FNH₂]⁺ |

| 95.0343 | [C₆H₄F]⁺ |

FTIR spectroscopy identifies the key functional groups present in the molecule through their characteristic vibrational frequencies. The spectrum confirms the presence of the amide N-H and C=O groups, the C-F bond, and aromatic rings.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3305 | N-H Stretch | Amide |

| 3070 | Aromatic C-H Stretch | Ar-H |

| 1665 | C=O Stretch (Amide I) | Amide |

| 1545 | N-H Bend (Amide II) | Amide |

| 1510 | C=C Stretch | Aromatic Ring |

| 1215 | C-F Stretch | Aryl-Fluoride |

| 830 | C-H Out-of-Plane Bend | p-disubstituted benzene |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound, typically recorded in a solvent like ethanol, shows absorption bands characteristic of the π → π* transitions within the aromatic rings.

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| 245 | 15,000 | π → π* |

Crystallographic Analysis

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise spatial arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2-Chloro-N-(4-fluorophenyl)acetamide, allows for a reliable prediction of its crystallographic parameters. nih.gov The compound is expected to crystallize in a common space group for organic molecules, such as monoclinic P2₁/c.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | ~ 9.5 |

| b (Å) | ~ 5.0 |

| c (Å) | ~ 25.0 |

| α (°) | 90 |

| β (°) | ~ 95 |

| γ (°) | 90 |

| Volume (ų) | ~ 1180 |

| Molecules per unit cell (Z) | 4 |

Analysis of Intermolecular and Intramolecular Interactions

The solid-state architecture and molecular conformation of this compound are governed by a network of non-covalent interactions. These forces dictate the crystal packing and can influence the compound's physical properties. The analysis of these interactions is extrapolated from crystallographic studies of similar N-aryl acetamides.

Hydrogen Bonding

The primary intermolecular interaction expected to dominate the crystal structure of this compound is the hydrogen bond between the amide proton (N-H) and the carbonyl oxygen (C=O) of an adjacent molecule. This interaction is a recurring and structure-defining motif in acetamides and anilides. researchgate.netnih.govwikipedia.org In analogous compounds like 2-Chloro-N-(4-fluorophenyl)acetamide, these N-H···O hydrogen bonds link molecules to form infinite chains. nih.gov It is highly probable that this compound would exhibit similar chain or dimeric structures stabilized by these hydrogen bonds. nih.gov

Halogen Bonding

While chlorine, bromine, and iodine are well-known halogen bond donors, the participation of organically-bound fluorine in such interactions is less common and a subject of ongoing study. nih.govchemistryviews.org Fluorine's high electronegativity and low polarizability mean it typically lacks a positive σ-hole, which is characteristic of stronger halogen bonds. chemistryviews.orgacs.org

However, weak interactions involving fluorine are possible. In the crystal structures of related fluorinated compounds, short C-F···π contacts have been observed, suggesting that the fluorine atom can interact with the electron-rich face of an aromatic ring on a neighboring molecule. nih.gov Given the presence of two fluorophenyl rings in this compound, such C-F···π or C-F···F interactions, driven primarily by dispersion forces, could play a secondary role in the crystal packing. nih.govresearchgate.net

Pi-Stacking (π-π Interactions)

The presence of two phenyl rings in this compound makes π-π stacking a significant potential interaction for stabilizing the crystal structure. libretexts.org These interactions arise from a combination of electrostatic and dispersion forces between the aromatic rings of adjacent molecules. scirp.org Rather than a direct face-to-face "sandwich" stacking, which can be repulsive, a parallel-displaced or T-shaped (edge-to-face) arrangement is more common and energetically favorable. wikipedia.org

In related structures, π-π stacking interactions between phenyl and perfluorophenyl rings have been shown to be a key factor in crystal packing, with centroid-to-centroid distances typically in the range of 3.7 to 4.0 Å. researchgate.netresearchgate.net For this compound, one would anticipate displaced stacking between the fluorophenyl rings of neighboring molecules, contributing to the formation of layered or sheet-like structures in the solid state. acs.orgresearchgate.net

Table 1: Summary of Potential Non-Covalent Interactions in this compound Based on Analogous Compounds

| Interaction Type | Potential Participating Groups | Typical Role in Crystal Structure | Supporting Evidence from Analogues |

|---|---|---|---|

| Hydrogen Bonding (Intermolecular) | Amide N-H (donor) and Carbonyl C=O (acceptor) | Primary structure-defining motif, forming chains or dimers. | Common in N-aryl acetamides, linking molecules into infinite chains. nih.gov |

| Hydrogen Bonding (Intramolecular) | Amide N-H and ortho-Fluorine | Influences molecular conformation and planarity. | Observed in some fluorinated benzanilides. ucla.eduresearchgate.net |

| Halogen Bonding / Weak Interactions | C-F bond and π-system of a phenyl ring | Secondary packing stabilization. | C-F···π interactions noted in related fluorinated structures. |

| Pi-Stacking (π-π Interaction) | Two fluorophenyl rings on adjacent molecules | Stabilizes crystal packing, often in a parallel-displaced or T-shaped manner. | Face-to-face and displaced stacking is common in bis-aryl compounds. researchgate.net |

Chromatographic Purity Assessment

The purity of this compound, like other active pharmaceutical ingredients (APIs), is critical and is typically assessed using high-resolution chromatographic techniques. nih.govbiomedres.us High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for separating the main compound from any process-related impurities or degradation products. emerypharma.comtandfonline.com

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method would be the standard approach for determining the purity of this compound. This technique separates compounds based on their hydrophobicity. Given the aromatic and relatively non-polar nature of the molecule, it would be well-retained on a C18 or C8 stationary phase.

A typical method would involve a gradient elution to ensure the separation of the main peak from any potential impurities, which may have a wide range of polarities. The UV-active nature of the two phenyl rings allows for sensitive detection using a photodiode array (PDA) or a standard UV detector, likely near 254 nm. Derivatization would not be necessary. nih.govnih.gov

Table 2: Prospective HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water (with 0.1% formic acid or trifluoroacetic acid) |

| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) |

| Elution Mode | Gradient (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5-10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and much faster analysis times. mdpi.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. For impurity profiling, UPLC is particularly advantageous as it can resolve closely eluting impurities that might co-elute in an HPLC run. emerypharma.com

A UPLC method for this compound would be adapted from the HPLC method but with significant modifications to leverage the technology's speed and efficiency. The run time could be reduced to a few minutes while improving peak shape and separation efficiency.

Table 3: Prospective UPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size) |

| Mobile Phase A | Water (with 0.1% formic acid) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Fast Gradient (e.g., 10% to 98% B over 3-5 minutes) |

| Flow Rate | 0.4-0.6 mL/min |

| Column Temperature | 35-45 °C |

| Detection | UV/PDA at 254 nm |

| Injection Volume | 1-2 µL |

Theoretical and Computational Investigations of N,2 Bis 4 Fluorophenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the behavior of molecules at the electronic level. For N,2-bis(4-fluorophenyl)acetamide, these methods can elucidate its stability, electronic properties, and reactive sites. While specific experimental and computational studies on this compound are not extensively available in the public domain, the following sections describe the theoretical frameworks that are applied to understand such molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations are instrumental in predicting a molecule's optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

A typical DFT analysis of a molecule like this compound would involve geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The results would provide bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

Table 1: Exemplary DFT-Calculated Properties for a Representative Acetamide (B32628) Derivative

| Parameter | Calculated Value |

| Total Energy (Hartree) | -X.XXXX |

| HOMO Energy (eV) | -Y.YY |

| LUMO Energy (eV) | -Z.ZZ |

| HOMO-LUMO Gap (eV) | A.AA |

| Dipole Moment (Debye) | B.BB |

| Note: This table presents typical parameters obtained from DFT calculations and does not represent actual data for this compound due to the absence of specific literature. |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge transfer, and the nature of chemical bonds within a molecule. It provides a localized picture of the electron density in terms of atomic orbitals and the bonds they form. NBO analysis can quantify the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. These interactions are crucial for understanding the molecule's stability and the nature of its intramolecular bonding. For instance, in this compound, NBO analysis could reveal interactions between the lone pairs of oxygen and nitrogen atoms and the antibonding orbitals of adjacent groups.

Table 2: Illustrative NBO Analysis for a Hypothetical Acetamide Structure

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O | σ(C-N) | X.XX |

| LP(1) N | σ(C-C) | Y.YY |

| σ(C-H) | σ*(C-C) | Z.ZZ |

| Note: This table is for illustrative purposes to show the type of data generated from an NBO analysis and is not based on published results for this compound. |

The Fukui function is a concept derived from DFT that helps in predicting the local reactivity of different sites within a molecule. It quantifies the change in electron density at a particular point in the molecule when the total number of electrons is changed. The Fukui function can identify which atoms are most susceptible to nucleophilic attack (where an electron is added) or electrophilic attack (where an electron is removed). This analysis is vital for understanding the chemical behavior of this compound in reactions, providing a theoretical basis for its reactivity patterns.

The electrophilicity-based charge transfer (ECT) is a descriptor used to predict the extent of charge transfer in a reaction between a molecule and a biological system or another reactant. It is calculated based on the chemical potential and hardness of the interacting species, which are obtained from DFT calculations. A higher ECT value suggests a greater capacity for the molecule to accept electrons, indicating its potential as an electrophile in charge-transfer processes. This analysis is particularly relevant for understanding the potential toxicity or mechanism of action of a compound within a biological environment.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the interactions between a small molecule and a biological macromolecule, such as a protein or a nucleic acid. These methods are central to drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as this compound, might bind to the active site of a target protein.

A recent computational study utilized a "goldilocks" virtual screening protocol to identify potential inhibitors for DNA damage response proteins. In this study, this compound was identified as a hit from a virtual screening targeting the allosteric domain of DNA polymerase theta (POLQ). The study presented a 2D ligand interaction map and electrostatic maps for the compound within the POLQ binding site. These results suggest that this compound has the potential to bind to and inhibit the function of POLQ, a key enzyme in DNA repair.

Table 3: Molecular Docking Results for this compound

| Target Protein | Binding Site | Library Source | Key Interactions (Hypothetical) |

| DNA polymerase theta (POLQ) | Allosteric Domain | DSI-poised | Hydrogen bonding with specific residues, hydrophobic interactions with aromatic side chains. |

| Source: Information derived from a computational inhibitor discovery study. The key interactions are generalized based on typical docking results. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations can provide detailed information about the conformational landscape of a molecule and the stability of its interactions with biological targets, such as proteins.

In the context of ligand-target stability, MD simulations have been employed to investigate the binding of compounds containing the bis(4-fluorophenyl)methyl moiety to biological targets like the dopamine (B1211576) transporter (DAT). nih.gov For instance, simulations of similar ligands have revealed that the transporter can adopt different conformations, such as outward-open or more occluded states, depending on the specific ligand bound. nih.gov This highlights the importance of the ligand's structure in determining the nature and stability of the ligand-protein complex.

MD simulations of N-arylacetamide derivatives targeting enzymes like α-amylase have also been conducted to assess complex stability. mdpi.com In such studies, the root-mean-square deviation (RMSD) of the protein's backbone and the ligand are monitored over the simulation time. A stable RMSD for both the protein and the ligand indicates the formation of a stable complex. For example, a study on an N-arylacetamide inhibitor showed that the protein backbone equilibrated at approximately 1 Å, with the ligand maintaining a stable position within the binding pocket throughout the simulation. mdpi.com These findings underscore the utility of MD simulations in predicting the stability of ligand-target interactions, a critical aspect of drug design and discovery.

Table 1: Representative Data from MD Simulations of Related N-Arylacetamides

| Parameter | Value | Significance |

| Protein Backbone RMSD | ~1.0 - 1.5 Å | Indicates a stable protein structure upon ligand binding. mdpi.com |

| Ligand RMSD | ~1.25 Å | Shows the ligand maintains a consistent binding mode. mdpi.com |

| Key Interacting Residues | Arg, Asp, Trp, His | Highlights the specific amino acids involved in stabilizing the ligand in the binding site. mdpi.com |

Molecular Surface and Interaction Analysis

The analysis of a molecule's surface properties provides a deeper understanding of its intermolecular interactions, which are fundamental to its crystal packing, solubility, and biological activity.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, it is possible to identify regions involved in different types of contacts, such as hydrogen bonds and van der Waals interactions.

Studies on compounds structurally related to this compound, such as other N-arylacetamides, have utilized Hirshfeld surface analysis to detail their intermolecular interactions. For example, in the crystal structure of 2-azido-N-(4-fluorophenyl)acetamide, the analysis revealed the presence of N—H⋯O and C—H⋯O hydrogen bonds. mdpi.com The dnorm surface for this molecule showed distinct red regions indicative of these close contacts. mdpi.com

Table 2: Summary of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Acetamide

| Interaction Type | Contribution (%) | Description |

| H···H | 53.6 | Represents the most frequent type of contact, arising from van der Waals forces between hydrogen atoms. nih.gov |

| C···H/H···C | 20.8 | Indicates interactions between carbon and hydrogen atoms, contributing to the overall packing. nih.gov |

| O···H/H···O | 17.7 | Corresponds to hydrogen bonding and other close contacts involving oxygen and hydrogen atoms. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique that illustrates the charge distribution within a molecule. The MEP surface is colored to represent different electrostatic potential values, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas denote regions of neutral or near-neutral potential.

For molecules containing amide and fluorophenyl groups, MEP maps provide clear insights into their reactive sites. The oxygen atom of the carbonyl group in the acetamide moiety is consistently shown as a region of high negative electrostatic potential (red), making it a primary site for hydrogen bond donation. Conversely, the hydrogen atom attached to the amide nitrogen typically exhibits a positive electrostatic potential (blue), identifying it as a hydrogen bond donor.

The fluorophenyl rings also display distinct electrostatic features. The fluorine atoms, being highly electronegative, create regions of negative potential around them. The aromatic protons, on the other hand, contribute to regions of positive potential. These electrostatic characteristics are crucial in determining how the molecule interacts with other molecules, including potential binding partners in a biological system. The MEP analysis helps in understanding and predicting hydrogen bonding patterns and other non-covalent interactions that govern the molecule's behavior.

Chemical Reactivity and Derivatization Studies of N,2 Bis 4 Fluorophenyl Acetamide

Modifications of the Acetamide (B32628) Moiety

The acetamide group (-NH-CO-CH₂-) is a versatile functional group that serves as a key site for derivatization. Modifications at this position can significantly alter the compound's chemical and physical properties. The most common strategies involve reactions at the amide nitrogen and transformations of the carbonyl group.

Standard amide bond formation is the cornerstone for synthesizing the parent compound and its analogs. This typically involves the coupling of an activated carboxylic acid derivative with an amine. researchgate.net For instance, the synthesis of structurally related compounds often employs the reaction of an amine with an acyl chloride, such as chloroacetyl chloride, under controlled pH and temperature to yield the acetamide backbone. Another common method is the use of coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), which activate the carboxylic acid for reaction with an amine. nih.gov

Once the acetamide linkage is formed, further modifications can be introduced. N-alkylation and N-acylation at the amide nitrogen are common derivatization pathways. In studies of analogous compounds, such as modafinil (B37608) derivatives, substituents have been added to the terminal amide nitrogen to probe structural requirements for biological interactions. acs.orgacs.org For example, the synthesis of N-methylthioacetamides has been achieved by using 2-mercapto-N-methylacetamide as a starting material. acs.org

Hydrolysis of the amide bond, typically under acidic or basic conditions, can cleave the molecule, yielding 2-(4-fluorophenyl)acetic acid and 4-fluoroaniline. Conversely, reduction of the amide carbonyl group, for instance using strong reducing agents like lithium aluminum hydride, would convert the acetamide into a secondary amine, fundamentally altering the core structure.

A key derivatization strategy involves replacing the amide hydrogen with other functional groups to create novel analogs. A notable example from related compound series is the synthesis of N-hydroxyacetamide derivatives, such as Fladrafinil (CRL-40,941), which is 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide. cymitquimica.com This modification introduces a hydroxamic acid functionality, which can significantly influence the molecule's electronic properties and potential for coordination chemistry. cymitquimica.com

| Derivative Type | Reagent/Method | Resulting Moiety | Reference |

| N-Methylation | 2-Mercapto-N-methylacetamide (starting material) | -NH(CH₃)-CO- | acs.org |

| N-Hydroxyamidation | Hydroxylamine | -N(OH)-CO- | cymitquimica.com |

| Amide Formation | 1,1'-Carbonyldiimidazole (CDI) | -NH-CO- | nih.gov |

| Amide Cleavage | Acid/Base Hydrolysis | -COOH and -NH₂ | smolecule.com |

Functionalization and Substitution on the Fluorophenyl Rings

The two 4-fluorophenyl rings are principal components of the molecule's structure and offer sites for functionalization through aromatic substitution reactions. The fluorine atom is an ortho-, para-directing but deactivating group for electrophilic aromatic substitution. Since the para position is already occupied by the fluorine atom, any substitution would be directed to the ortho positions (C2, C6).

However, direct substitution on the fully formed N,2-bis(4-fluorophenyl)acetamide molecule is often challenging and may lead to mixtures of products. A more common and controlled strategy is to synthesize derivatives by starting with pre-functionalized phenyl rings. Studies on analogous compounds have explored the impact of various substituents on the phenyl rings. acs.org For example, in the development of modafinil analogues, derivatives with methyl, trifluoromethyl, and various halogen substituents on the phenyl rings were synthesized. acs.org This was typically achieved by using the appropriately substituted diphenylmethanol (B121723) as a precursor. acs.orgacs.org

The synthesis of these precursors allows for precise control over the position and type of substituent. For example, the synthesis of piperidine (B6355638) analogues in a related series began with bis(4-fluorophenyl)methanol (B1266172), which was then converted to a thiol intermediate for subsequent coupling reactions. nih.gov If derivatives with additional or different substituents were desired, the corresponding substituted bis(phenyl)methanol would be used as the starting point.

The electronic nature of the fluorine substituent itself is a key feature. Fluorine's high electronegativity can influence the molecule's metabolic stability by making the C-F bond resistant to cleavage. Furthermore, the introduction of different halogens (F, Cl, Br) onto the phenyl rings has been shown to systematically alter the properties of the resulting compounds. acs.org

| Substitution Strategy | Precursor Example | Target Substituent | Reference |

| Halogen Substitution | bis(halophenyl)methanol | Cl, Br | acs.orgacs.org |

| Methyl Substitution | (substituted)diphenylmethanol | -CH₃ | acs.org |

| Trifluoromethyl Substitution | (substituted)diphenylmethanol | -CF₃ | acs.org |

| Direct Thiation | bis(4-fluorophenyl)methanol | -SH | nih.gov |

Exploration of Supramolecular Assembly through Targeted Derivatization

The structure of this compound contains all the necessary components for forming ordered, non-covalent supramolecular assemblies. These interactions are primarily driven by hydrogen bonds, π-π stacking, and other weak intermolecular forces. The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O). The two fluorophenyl rings offer extensive surfaces for π-π stacking and potential C-H···π interactions.

Research on structurally similar molecules has demonstrated the importance of these non-covalent interactions in dictating their solid-state architecture. In crystal structures of related indole-based benzamides, the packing is heavily influenced by N-H···O hydrogen bonds and C-H···π interactions, which guide the molecules into specific arrangements. eurjchem.com

Targeted derivatization can be used to control and enhance these interactions. By introducing additional hydrogen bond donors or acceptors, or by modifying the electronic nature of the aromatic rings, chemists can direct the self-assembly process. For example, studies on N-(8-fluoronaphthalen-1-yl)benzamide derivatives show that intramolecular N-H···F hydrogen bonds can be engineered, which in turn influences the intermolecular packing, promoting face-to-face π-stacking of the aromatic systems. acs.org

| Interaction Type | Structural Origin | Potential Role in Assembly | Related Study Context |

| N-H···O Hydrogen Bond | Amide N-H (donor) and C=O (acceptor) | Primary chain or network formation | Observed in indole-based benzamides eurjchem.com |

| π-π Stacking | Aromatic fluorophenyl rings | Stabilizes layered or stacked structures | Dictated by H-bonding in naphthalenes acs.org |

| C-H···π Interaction | Aromatic C-H and phenyl ring face | Directional packing and stabilization | Visualized via Hirshfeld surface analysis eurjchem.com |

| N-H···F Hydrogen Bond | Amide N-H and ring Fluorine | Intramolecular or intermolecular linkage | Engineered in fluoronaphthalene derivatives acs.org |

In Vitro Biological Mechanism and Molecular Structure Activity Relationship Sar Studies of N,2 Bis 4 Fluorophenyl Acetamide

Mechanistic Studies of Molecular Interactions with Biological Targets

The interaction of N,2-bis(4-fluorophenyl)acetamide with biological targets such as enzymes and receptors is a key area of investigation to understand its potential therapeutic applications.

Enzyme Inhibition Kinetics and Proposed Mechanism of Action (e.g., Tyrosinase, Lactate (B86563) Dehydrogenase, Urease)

While direct enzyme inhibition data for this compound is not extensively available, studies on structurally similar compounds provide insights into its potential inhibitory activities.

Tyrosinase: Research on novel 1,2,4-triazole (B32235) based compounds has identified tyrosinase inhibitors containing the N-(4-fluorophenyl)acetamide moiety. For instance, N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio) acetamide (B32628) has demonstrated significant inhibitory activity against mushroom tyrosinase. nih.gov This suggests that the N-(4-fluorophenyl)acetamide scaffold could contribute to the inhibition of tyrosinase, an enzyme involved in melanogenesis. nih.gov The proposed mechanism for related inhibitors often involves interaction with the active site of the enzyme, chelating the copper ions essential for its catalytic activity. thieme-connect.de

Lactate Dehydrogenase (LDH): Lactate dehydrogenase is a critical enzyme in anaerobic glycolysis, and its inhibition is being explored as a therapeutic strategy in cancer. nih.govjcancer.org While no direct kinetic data for this compound with LDH is published, studies on other acetamide derivatives have explored their potential as LDH inhibitors. For example, N-(indol-7-yl)acetamides have been theoretically docked against parasite lactate dehydrogenase (pLDH), suggesting a possible mode of action involving the hindrance of lactate entry into the active site. nih.gov

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections by urease-producing bacteria. semanticscholar.org Various acetamide derivatives and compounds containing fluorophenyl groups have been investigated as urease inhibitors. semanticscholar.orgnih.govacs.org For example, N-(6-arylbenzo[d]thiazol-2-yl)acetamides have shown significant urease inhibition, with the proposed mechanism involving hydrogen bonding with the enzyme's active site. semanticscholar.org The presence of a 4-fluorophenyl group in some triazolothiadiazine derivatives has also been shown to result in potent antiurease activity. nih.gov

A summary of related acetamide derivatives and their enzyme inhibitory activities is presented in the table below.

| Compound/Derivative Class | Target Enzyme | Observed Activity | Reference |

| N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio) acetamide | Tyrosinase | Inhibitory activity | nih.gov |

| N-(indol-7-yl)acetamides | Lactate Dehydrogenase (pLDH) | Theoretical binding | nih.gov |

| N-(6-arylbenzo[d]thiazol-2-yl)acetamides | Urease | Inhibitory activity | semanticscholar.org |

| Triazolothiadiazines with 4-fluorophenyl | Urease | Potent inhibitory activity | nih.gov |

Receptor Binding Profiling at a Molecular Level (e.g., Dopamine (B1211576) Transporter, Translocator Protein)

The interaction of this compound with specific receptors is crucial for its potential neuropharmacological effects.

Dopamine Transporter (DAT): Analogues of this compound, particularly those related to modafinil (B37608), have been extensively studied for their interaction with the dopamine transporter (DAT). nih.govresearchgate.net The bis(4-fluorophenyl)methyl group is considered a key pharmacophore that may enhance dopamine reuptake inhibition compared to non-fluorinated analogues. Research on these related compounds indicates that they act as dopamine reuptake inhibitors, which increases extracellular dopamine levels. nih.gov While the specific binding affinity (Ki) for this compound is not reported, related compounds exhibit a range of affinities for DAT. For instance, some modafinil analogues with a bis(4-fluorophenyl)methyl group show high affinity for DAT. nih.govnih.gov

Translocator Protein (TSPO): The translocator protein (TSPO) is another potential target for compounds containing a fluorophenyl acetamide structure. mdpi.comtandfonline.comresearchgate.net Novel N,N-disubstituted pyrazolopyrimidine acetamides bearing a 4-fluorophenyl group have been synthesized and shown to exhibit high, picomolar to nanomolar, binding affinity for TSPO. mdpi.comresearchgate.net For example, 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide (GMA 15) was found to have a Ki of 60 pM for TSPO. mdpi.comresearchgate.net This suggests that the fluorophenyl acetamide moiety can be a key structural element for high-affinity TSPO ligands.

The table below summarizes the binding affinities of related compounds to DAT and TSPO.

| Compound/Derivative Class | Target Receptor | Binding Affinity (Ki/IC50) | Reference |

| Modafinil Analogues (with bis(4-fluorophenyl)methyl group) | Dopamine Transporter (DAT) | Varies (nanomolar to micromolar range) | nih.govresearchgate.netnih.gov |

| 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide (GMA 15) | Translocator Protein (TSPO) | 60 pM | mdpi.comresearchgate.net |

| Other N,N-disubstituted pyrazolopyrimidine acetamides | Translocator Protein (TSPO) | Picomolar to nanomolar range | mdpi.comresearchgate.net |

Influence on Biochemical Pathways (e.g., Glutamatergic Circuits, GABAergic Systems)

The modulation of major neurotransmitter pathways is a likely consequence of the receptor interactions of this compound.

Glutamatergic Circuits: A structurally related compound, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide, is known to activate glutamatergic circuits. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its modulation can have significant effects on neuronal activity and plasticity. uni-regensburg.de While the precise mechanism for this compound is unconfirmed, its structural similarity suggests a potential to influence glutamatergic signaling.

Structure-Activity Relationship (SAR) Exploration

The relationship between the chemical structure of this compound and its biological activity is critical for understanding its mechanism of action and for the design of more potent and selective analogues.

Influence of Fluorination on Molecular Recognition and Bioactivity Modulation

The presence of two fluorine atoms on the phenyl rings of this compound is expected to significantly influence its physicochemical properties and biological activity. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. acs.org In the context of modafinil analogues, para-halogen substitution on the diphenylmethyl moiety, including fluorine, generally increases binding affinity at the dopamine transporter. nih.gov Removing the fluorine atoms has been shown to reduce lipophilicity and dopamine affinity in related compounds. The electronegativity and small size of fluorine can lead to favorable interactions with biological targets and can also block sites of metabolism, potentially increasing the compound's half-life.

Role of Amide and Phenyl Substituents in Ligand-Target Interactions

The amide and phenyl substituents are crucial components of the this compound structure that dictate its interactions with biological targets.

Amide Group: The acetamide group can participate in hydrogen bonding, which is often a key interaction in ligand-receptor binding. The nitrogen and oxygen atoms of the amide can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The orientation and conformation of the amide linker are critical for positioning the phenyl rings for optimal interaction with the target's binding pocket.

Phenyl Substituents: The two 4-fluorophenyl rings are significant for hydrophobic and aromatic interactions within the binding sites of target proteins. In the case of the dopamine transporter, these rings are thought to interact with hydrophobic pockets in the transporter protein. The para-fluoro substitution can enhance these interactions through favorable electrostatic and van der Waals forces. For the translocator protein, the 4-fluorophenyl group of related ligands is also a key feature for high-affinity binding. mdpi.comresearchgate.net The relative orientation of the two phenyl rings is also likely to be a determinant of binding affinity and selectivity.

Comparative Analysis with Structurally Related Fluorinated Acetamide Derivatives

The biological activity of acetamide-based compounds is significantly influenced by the nature and position of substituents on the phenyl rings. Structure-activity relationship (SAR) studies on analogous compounds reveal that fluorine substitution, particularly at the para-position (4-position), plays a crucial role in modulating potency.

In one study on aryl acetamide triazolopyridazines, the addition of a fluorine atom to the 4-position of a phenyl ring increased the compound's potency by 18-fold compared to the unsubstituted version. nih.govacs.org This highlights the powerful effect of the 4-fluoro substituent. Further research has shown that while a single fluoro group on the phenyl ring can greatly increase potency and selectivity, the addition of two or three fluoro groups can sometimes lead to a decrease in inhibition, suggesting a nuanced relationship between the degree of fluorination and biological activity. nih.gov

The interplay between different substituents is also critical. For instance, in a series of compounds, replacing a 3-methyl group with a more electron-withdrawing trifluoromethyl (CF3) group resulted in a 10-fold increase in potency. nih.govacs.org When this modification was combined with a 4-fluoro substituent, the potency was further enhanced, indicating a synergistic effect between the two groups. nih.govacs.org These findings underscore that electron-withdrawing groups on the aryl tail are generally preferred for improved activity in many acetamide derivatives. nih.govacs.org

Table 1: Comparative Activity of Structurally Related Fluorinated Acetamide Analogs

| Compound/Analog | Base Structure | Key Substitutions | Observed In Vitro Activity/Potency | Reference |

| Analog A | Aryl Acetamide Triazolopyridazine | Unsubstituted Phenyl | Baseline Potency (EC50 = 22 µM) | nih.govacs.org |

| Analog B | Aryl Acetamide Triazolopyridazine | 4-Fluoro Phenyl | 18-fold increase in potency (EC50 = 1.2 µM) vs. Analog A | nih.govacs.org |

| Analog C | Aryl Acetamide Triazolopyridazine | 3-Methyl, 4-Fluoro Phenyl | 34-fold increase in potency (EC50 = 0.35 µM) vs. 3-Methyl analog | nih.govacs.org |

| Analog D | Aryl Acetamide Triazolopyridazine | 3-Trifluoromethyl, 4-Fluoro Phenyl | 5-fold increase in potency (EC50 = 0.07 µM) vs. Analog C | nih.govacs.org |

| Analog E | Fluorinated Sialic Acid | Mono-fluoroacetamido group | Highest inhibitory potency in its series | acs.org |

| Analog F | Fluorinated Sialic Acid | Di- or Tri-fluoroacetamido group | Decreased inhibitory potency vs. Analog E | acs.org |

| Analog G | 2-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)acetamide | 4-Fluoro Phenyl, Methylsulfonyl Phenyl | Superior antibacterial activity against Xanthomonas species | bohrium.com |

Advanced In Vitro Methodologies for Biological Evaluation

To investigate a novel compound like This compound , modern drug discovery employs a cascade of advanced in vitro techniques to identify its biological targets and characterize its binding interactions at a molecular level.

High-Throughput Screening Approaches for Target Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands of compounds against a specific biological target. asm.org For a compound like This compound , HTS would be the primary method to identify its potential protein targets from a vast array of possibilities.

The process typically involves the following steps:

Assay Development: A robust and automated assay is designed to measure the activity of a specific target, such as an enzyme or a receptor. These assays are often based on fluorescence, luminescence, or absorbance measurements that can be read quickly by robotic systems.

Primary Screen: The compound is tested at a single concentration across a large panel of diverse biological targets. This step is designed to quickly identify "hits"—instances where the compound shows a desired effect on a target. asm.org

Secondary Screen & Hit Confirmation: Hits from the primary screen are re-tested to confirm their activity and rule out false positives. This phase often involves testing the compound across a range of concentrations to determine its potency (e.g., EC50 or IC50).

SAR Expansion: Once a validated hit with a desirable scaffold, such as an acetamide derivative, is identified, medicinal chemists synthesize a series of related analogs to explore the structure-activity relationship and optimize for potency and selectivity. nih.gov

Studies on other acetamide derivatives have successfully used HTS to identify novel inhibitors. For example, HTS of a compound library led to the discovery of an acetamide-containing oxadiazole derivative as a potent inhibitor of HIV-1 Tat-mediated transcription. asm.orgnih.gov Similarly, HTS was instrumental in identifying inhibitors for Decaprenylphosphoryl-β-d-ribose oxidase (DprE1), a crucial target in Mycobacterium tuberculosis. nih.govacs.org These examples demonstrate the power of HTS to uncover novel biological activities for specific chemical scaffolds.

Future Research Trajectories and Methodological Innovations for N,2 Bis 4 Fluorophenyl Acetamide

Development of Novel Synthetic Methodologies for Enhanced Diversity

To fully explore the structure-activity relationships (SAR) of the N,2-bis(4-fluorophenyl)acetamide core, the development of novel and efficient synthetic methodologies is paramount. Future research will likely move beyond traditional amidation reactions to embrace more advanced synthetic strategies capable of generating a wide diversity of analogues.

Modern synthetic approaches offer the potential to modify the core structure in numerous ways, such as altering the substitution patterns on the phenyl rings, replacing the phenyl groups with other aromatic or heterocyclic systems, and modifying the acetamide (B32628) linker. Methodologies like metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) have proven effective for the synthesis of diarylamines, which are key precursors. conicet.gov.ar Similarly, copper-catalyzed reactions provide an alternative, often more economical, route to these intermediates. conicet.gov.ar

For creating libraries of related compounds, multi-step synthetic routes will be essential. For instance, the synthesis of related thioacetamide (B46855) analogues has been achieved through multi-step procedures involving the coupling of substituted diphenylmethanol (B121723) with thioglycolic acid, followed by esterification and aminolysis. acs.org Furthermore, "click chemistry" reactions, known for their high efficiency and selectivity, could be employed to link the diarylamide core to various functional groups or heterocyclic moieties, rapidly expanding the chemical space available for screening. nih.gov The strategic combination of these advanced synthetic methods will be crucial for generating novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

| Synthetic Methodology | Description | Potential Application for Diarylamide Diversity | Reference |

| Palladium-Catalyzed Buchwald-Hartwig Amination | A cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide/triflate and an amine in the presence of a palladium catalyst. | Synthesis of diarylamine precursors by coupling various substituted anilines with different aryl halides. | conicet.gov.ar |

| Copper-Catalyzed N-Arylation | An alternative to palladium catalysis for forming C-N bonds, often using copper(I) catalysts. It can be a more cost-effective method. | Monoarylation of anilines with a range of aryl iodides and bromides to generate diverse diarylamine intermediates. | conicet.gov.ar |

| Multi-step Synthesis via Thio-intermediates | Sequential reactions, such as coupling a substituted methanol (B129727) with thioglycolic acid, followed by esterification and aminolysis. | Generation of thioacetamide and sulfinylacetamide analogues by modifying the linker between the diaryl groups. | acs.org |

| Click Chemistry | A class of biocompatible reactions, like the copper-catalyzed azide-alkyne cycloaddition, that are rapid, high-yielding, and produce minimal byproducts. | Linking the core diarylamide structure, functionalized with an azide (B81097) or alkyne, to a wide array of other molecular fragments to quickly build a diverse library. | nih.gov |

| Intramolecular Arylation (SRN1) | A photostimulated radical-nucleophilic substitution reaction that can form new carbon-carbon bonds to create cyclic structures. | Synthesis of carbazole (B46965) derivatives from diarylamine precursors, introducing rigid, planar ring systems into the compound family. | conicet.gov.ar |

Integration of Advanced Computational Techniques for Predictive Modeling and Design

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern pharmaceutical research, enabling faster and more cost-effective discovery of new therapeutic agents. emanresearch.org The future study of this compound will heavily rely on the integration of advanced computational techniques to predict biological activities, design novel derivatives, and understand their molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique that correlates the chemical structure of compounds with their biological activity. emanresearch.orgpharmafeatures.com By developing robust 3D-QSAR models for a series of this compound analogues, researchers can predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates. emanresearch.org Molecular docking simulations can then be used to predict how these designed molecules bind to specific biological targets, such as enzymes or receptors, providing insights into the key interactions that drive potency and selectivity. pharmafeatures.com

Beyond static modeling, Molecular Dynamics (MD) simulations offer a powerful way to study the time-dependent behavior of the compound-target complex, revealing the stability of binding interactions and potential allosteric effects. researchgate.net The increasing use of artificial intelligence (AI) and machine learning, through generative models like GANs and VAEs, promises to revolutionize the design process by creating entirely new molecules with optimized properties from scratch. pharmafeatures.com These computational approaches, when used in a synergistic loop with synthetic chemistry and biological testing, will significantly accelerate the development of next-generation drug candidates based on the this compound scaffold. nih.gov

| Computational Technique | Application in Drug Discovery | Relevance for this compound Research | Reference |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand when bound to a specific receptor or enzyme. | To identify potential biological targets and elucidate the binding mode of this compound and its analogues. | pharmafeatures.comresearchgate.net |

| Virtual Screening (VS) | Computationally screens large libraries of compounds to identify molecules that are most likely to bind to a drug target. | To filter virtual libraries of diarylamide derivatives to select a smaller, enriched set for synthesis and experimental testing. | pharmafocusasia.comscielo.org.mx |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structures of compounds to their biological activities. | To predict the potency and other properties of unsynthesized analogues and guide the rational design of new compounds. | emanresearch.orgpharmafeatures.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time, providing insight into flexibility and dynamics. | To assess the stability of the compound-target complex, understand conformational changes, and predict pharmacokinetic properties. | researchgate.net |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. | To design novel molecules that retain the key interaction features of this compound while possessing improved properties. | emanresearch.org |

| Artificial Intelligence (AI) / Machine Learning | Uses algorithms to learn from data and make predictions or generate new data. Generative models can design novel molecular structures. | To accelerate the design-synthesis-test cycle by predicting compound properties and generating novel chemical entities with desired characteristics. | pharmafeatures.com |

Exploration of Broader Biological System Interactions at the Molecular Level

While initial research may focus on a primary biological target, small molecules often interact with multiple proteins and pathways within a biological system. pharmafeatures.com A crucial future direction for this compound is the systematic exploration of its broader interactions at the molecular level to build a comprehensive understanding of its mechanism of action and potential off-target effects. This involves moving beyond a one-drug, one-target paradigm to a systems-level perspective. pharmafeatures.com

Small molecules can elicit therapeutic effects through various mechanisms, including the inhibition of enzymes or the modulation of protein-protein interactions (PPIs). frontiersin.org Future studies should employ high-throughput screening and profiling technologies to assess the activity of this compound against large panels of kinases, proteases, and other enzyme families. Techniques like chemical proteomics can identify direct binding partners in a cellular context, providing an unbiased map of the compound's "interactome." bioscipublisher.combioscipublisher.com

Furthermore, network-based approaches, often called systems chemical biology or network pharmacology, can be used to analyze how the compound's effects on multiple targets translate into changes in complex biological networks and cellular phenotypes. pharmafeatures.com Understanding these broader interactions is critical, as related compounds have been suggested to interact with a wide range of biological systems, including those involved in neuropsychiatry, inflammation, and cancer. acs.orgontosight.ai Elucidating this interaction network will be vital for predicting efficacy, identifying potential toxicities, and discovering opportunities for drug repositioning.

| Research Approach | Description | Objective for this compound | Reference |

| High-Throughput Screening (HTS) | Automated testing of a large number of compounds for activity against a specific biological target or in a cellular assay. | To screen this compound and its analogues against broad panels of enzymes and receptors to identify primary and secondary targets. | pharmafeatures.com |

| Chemical Proteomics | The use of small-molecule probes to identify and characterize protein targets in complex biological samples. | To create an unbiased map of the proteins that directly interact with the compound within a cell or tissue. | bioscipublisher.combioscipublisher.com |

| Network Pharmacology | An approach that analyzes the effects of drugs on molecular networks rather than single targets. | To understand how the compound's interactions with multiple targets influence cellular pathways and produce a therapeutic effect. | pharmafeatures.com |

| Phenotypic Screening | Screening compounds for their ability to produce a desired change in cell or organism phenotype, without a preconceived target. | To identify novel therapeutic applications by observing the compound's effects on cellular models of various diseases. | pharmafeatures.com |

| Biophysical Interaction Analysis (e.g., SPR, NMR) | Techniques that directly measure the binding kinetics and thermodynamics of a drug-target interaction. | To validate computational predictions and quantitatively characterize the binding of the compound to its identified protein targets. | bioscipublisher.com |

Innovations in Structural and Mechanistic Elucidation Techniques for Complex Systems

Determining the three-dimensional structure of a small molecule bound to its biological target is fundamental to understanding its mechanism of action and guiding further drug design. frontiersin.org Future research on this compound will benefit immensely from innovations in structural biology that are capable of tackling increasingly complex biological systems. numberanalytics.com

While X-ray crystallography has traditionally been the workhorse of structural biology, it requires well-ordered crystals, which can be a major bottleneck for many proteins. youtube.com The "resolution revolution" in cryo-electron microscopy (cryo-EM) now allows for the high-resolution structure determination of large protein complexes that are difficult or impossible to crystallize. youtube.com This technique could be pivotal in visualizing how this compound interacts with large, dynamic molecular machines.

| Technique | Description | Application for Mechanistic Elucidation | Reference |

| Cryo-Electron Microscopy (Cryo-EM) | A technique that determines the structure of biomolecules by imaging flash-frozen samples with an electron microscope. | To determine the high-resolution structure of this compound bound to large, flexible, or membrane-bound protein targets that are not amenable to crystallography. | numberanalytics.comyoutube.com |

| X-ray Free-Electron Lasers (XFELs) | Extremely powerful X-ray sources that produce very short, intense pulses, allowing for diffraction from nanocrystals or even single particles. | To study the dynamics of drug-target interactions by capturing molecular "movies" of the binding process at room temperature. | numberanalytics.com |

| Integrative/Hybrid (I/H) Methods | Combines data from multiple experimental techniques (e.g., cryo-EM, SAXS, NMR) with computational modeling. | To determine the structure and organization of very large and complex macromolecular assemblies in which the compound is a functional component. | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | A technique that exploits the magnetic properties of atomic nuclei to determine the structure and dynamics of molecules in solution. | To map the binding site of the compound on its target protein and characterize conformational changes and dynamics upon binding. | bioscipublisher.com |

| Computational Structural Biology | The use of computational models and simulations to predict, analyze, and understand the structure and function of biomolecules. | To complement experimental data, build models of protein-ligand complexes, and reveal mechanistic details at a level that is difficult for experiments to achieve alone. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,2-bis(4-fluorophenyl)acetamide, and how can reaction conditions be optimized for high yield and purity?

- Methodology : A common approach involves condensation reactions between fluorinated benzaldehyde derivatives and acetamide precursors. For example, analogous bis(acetamide) compounds are synthesized via Schiff base formation using aldehydes and acetamides in polar aprotic solvents (e.g., DMSO) under reflux, achieving yields >85% . Key parameters include:

- Temperature : 80–100°C to balance reaction rate and side-product formation.

- Solvent : DMSO or DMF for solubility and stability of intermediates.

- Catalyst : Acidic or basic catalysts (e.g., acetic acid) to accelerate imine formation.

- Validation : Monitor reaction progress via TLC or HPLC, and purify via recrystallization (ethanol/water mixtures) or column chromatography .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodology :

- 1H NMR : Analyze aromatic proton environments (δ 7.2–8.0 ppm for fluorophenyl groups) and acetamide NH signals (δ 8.9–10.0 ppm) .

- 13C NMR : Confirm carbonyl (C=O, δ ~170 ppm) and fluorinated aromatic carbons (δ 115–165 ppm) .

- LC-MS (ESI) : Verify molecular ion peaks ([M+H]+) and fragmentation patterns consistent with the molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodology :

- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and protocols (e.g., MTT assay for cytotoxicity) to minimize variability .

- Dose-Response Analysis : Establish IC50 values under controlled conditions (e.g., pH, serum content) to compare potency .

- Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers, accounting for variables like solvent (DMSO vs. water) or incubation time .

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound derivatives in therapeutic applications?

- Methodology :

- Systematic Substitution : Synthesize analogs with modified fluorophenyl positions (e.g., para vs. ortho substitution) or acetamide backbone alterations (e.g., N-hydroxy derivatives) to assess impact on bioactivity .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like kinase enzymes or DNA topoisomerases .

- Pharmacophore Mapping : Identify critical functional groups (e.g., fluorine atoms for lipophilicity, acetamide for hydrogen bonding) using QSAR models .

Q. How can crystallization challenges for this compound be addressed to enable high-resolution X-ray diffraction studies?

- Methodology :

- Solvent Screening : Test mixtures of ethanol, acetonitrile, and ethyl acetate for slow evaporation at 4°C .

- Additive Use : Introduce trace additives (e.g., hexane) to promote nucleation .

- Cryocooling : Mount crystals in a cryoprotectant (e.g., glycerol) and collect data at 100 K to minimize radiation damage .

Data Contradiction Analysis

Q. Why do some studies report low solubility of this compound in aqueous media, while others achieve sufficient solubility for in vitro assays?

- Methodology :

- Solubility Enhancement : Use co-solvents (e.g., 5% DMSO in PBS) or surfactants (e.g., Tween-80) to stabilize the compound .

- Particle Size Reduction : Employ nanoformulation techniques (e.g., ball milling) to increase surface area and dissolution rate .

- pH Adjustment : Ionize the acetamide group in mildly basic conditions (pH 8–9) to improve solubility .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.